4-(4-chlorophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazole
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Overview
Description
4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a complex organic compound with a unique structure that includes a thiazole ring, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- 4-(4-BROMOPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE
- 4-(4-FLUOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-2-[(2E)-2-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3OS |
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Molecular Weight |
434.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-2-4-19(5-3-17)15-29-22-12-6-18(7-13-22)14-26-28-24-27-23(16-30-24)20-8-10-21(25)11-9-20/h2-14,16H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
XOBITHPEXNVHBZ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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